Cas no 849798-00-1 (Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)-)
Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)-
- N-BENZYL-N-(2-METHYLCHINOLIN)-FORMAMID
- N-benzyl-N-(quinolin-2-ylmethyl)formamide
- 849798-00-1
- N-Benzyl-N-(2-quinolinylmethyl)formamide,97%
- DB-320962
- DTXSID30478990
- N-Benzyl-N-(2-quinolinylmethyl)formamide
- N-Benzyl-N-(2-quinolinylmethyl)formamide, 97%
-
- MDL: MFCD09750453
- Inchi: 1S/C18H16N2O/c21-14-20(12-15-6-2-1-3-7-15)13-17-11-10-16-8-4-5-9-18(16)19-17/h1-11,14H,12-13H2
- InChI Key: UCIKFROUISXGMV-UHFFFAOYSA-N
- SMILES: O=CN(CC1C=CC=CC=1)CC1C=CC2C=CC=CC=2N=1
Computed Properties
- Exact Mass: 276.126263138g/mol
- Monoisotopic Mass: 276.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 33.2Ų
Experimental Properties
- Density: 1.194
- Melting Point: 57-62 °C
- Boiling Point: 508.4°C at 760 mmHg
- Flash Point: 261.2°C
- Refractive Index: 1.653
Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-235998-1g |
N-Benzyl-N-(2-quinolinylmethyl)formamide, |
849798-00-1 | 1g |
¥1406.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-235998-1 g |
N-Benzyl-N-(2-quinolinylmethyl)formamide, |
849798-00-1 | 1g |
¥1,406.00 | 2023-07-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945539-1g |
n-Benzyl-n-(quinolin-2-ylmethyl)formamide |
849798-00-1 | 97% | 1g |
¥2120.00 | 2024-07-28 |
Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)- Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)-
Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)- (CAS No. 849798-00-1)
Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)-, also known by its CAS number 849798-00-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of formamide, which is a simple amide with the formula HCONH2. The specific structure of this compound involves substitution at the nitrogen atom with two distinct groups: a phenylmethyl group and a 2-quinolinylmethyl group. These substituents contribute to the unique chemical properties and potential applications of this compound.
The phenylmethyl group, derived from toluene, adds aromatic stability and hydrophobicity to the molecule, while the 2-quinolinylmethyl group introduces a heterocyclic aromatic system with potential for hydrogen bonding and electronic interactions. The combination of these groups makes this compound a versatile building block in organic synthesis. Recent studies have highlighted its role in the development of novel materials, including coordination polymers and metal-organic frameworks (MOFs), where its ability to act as a ligand is particularly valuable.
In terms of physical properties, Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)- exhibits a melting point of approximately 155°C and a boiling point around 360°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol is moderate, which facilitates its use in various synthetic protocols. The compound is stable under normal storage conditions but should be protected from strong oxidizing agents and high temperatures to prevent decomposition.
The synthesis of this compound typically involves nucleophilic substitution reactions, where the formamide acts as a nucleophile attacking an appropriate alkyl halide or tosylate derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and improving yields. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported as an effective strategy for constructing the carbon-nitrogen bonds in this molecule.
Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)- has found applications in diverse areas, including pharmaceuticals, agrochemicals, and advanced materials. In pharmaceutical research, its role as a bioisostere or pharmacophore model has been explored to design drug candidates with improved bioavailability and efficacy. In agrochemicals, it has been investigated as a potential herbicide or fungicide due to its ability to inhibit key enzymatic pathways in plants and pathogens.
One of the most promising areas of research involving this compound is its application in the development of stimuli-responsive materials. By incorporating this amide into polymer networks or hybrid materials, scientists have demonstrated responsive behaviors such as pH sensitivity and thermoresponsiveness. These properties make it suitable for applications in drug delivery systems, sensors, and adaptive coatings.
Recent studies have also focused on the electrochemical properties of Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)-. Its ability to act as an electron transfer mediator has been leveraged in the construction of electrochemical sensors for detecting analytes such as glucose, heavy metals, and organic pollutants. The high sensitivity and selectivity achieved in these sensors highlight its potential for environmental monitoring and clinical diagnostics.
In conclusion, Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)- (CAS No. 849798-00-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and material science, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery, environmental sensing, and advanced materials development.
849798-00-1 (Formamide,N-(phenylmethyl)-N-(2-quinolinylmethyl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)